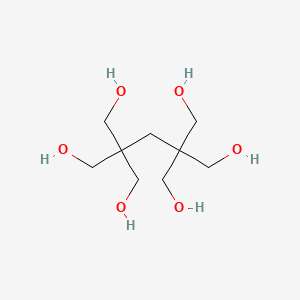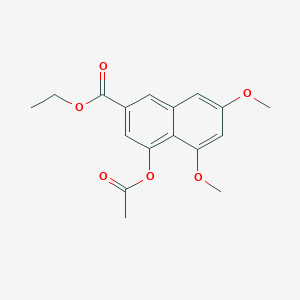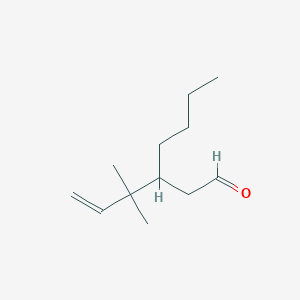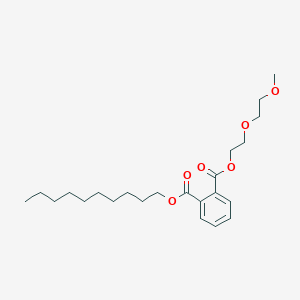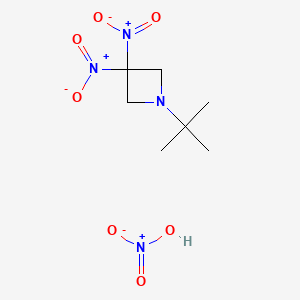
Nitric acid--1-tert-butyl-3,3-dinitroazetidine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid–1-tert-butyl-3,3-dinitroazetidine (1/1) is a compound of interest due to its unique structural and chemical properties. It is part of the azetidine family, which is known for its four-membered ring structure containing nitrogen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of nitric acid–1-tert-butyl-3,3-dinitroazetidine typically involves multiple steps. One common route starts with the nitration of 1-tert-butyl-3-nitroazetidin-3-yl)methanol. This process involves an azidation-salinization-nitration strategy, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring that reaction conditions such as temperature, pressure, and reagent concentrations are optimized for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: Nitric acid–1-tert-butyl-3,3-dinitroazetidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
Nitric acid–1-tert-butyl-3,3-dinitroazetidine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Medicine: Its unique structure and reactivity make it a candidate for developing new pharmaceuticals.
Wirkmechanismus
The mechanism by which nitric acid–1-tert-butyl-3,3-dinitroazetidine exerts its effects involves its interaction with molecular targets and pathways. For instance, its anticancer activity is believed to result from its ability to interfere with cellular processes essential for cancer cell survival and proliferation. The exact molecular targets and pathways are still under investigation, but it is thought to involve the disruption of DNA synthesis and repair mechanisms .
Vergleich Mit ähnlichen Verbindungen
1,3,3-Trinitroazetidine (TNAZ): Known for its high nitrogen content and use as a melt-castable explosive.
3-Azido-1,3-dinitroazetidine (AzDNAZ): Another energetic compound with similar structural features.
Uniqueness: Nitric acid–1-tert-butyl-3,3-dinitroazetidine stands out due to its combination of energetic properties and potential medicinal applications. Unlike other azetidine derivatives primarily used in explosives, this compound shows promise in both defense and pharmaceutical industries .
Eigenschaften
CAS-Nummer |
185454-48-2 |
|---|---|
Molekularformel |
C7H14N4O7 |
Molekulargewicht |
266.21 g/mol |
IUPAC-Name |
1-tert-butyl-3,3-dinitroazetidine;nitric acid |
InChI |
InChI=1S/C7H13N3O4.HNO3/c1-6(2,3)8-4-7(5-8,9(11)12)10(13)14;2-1(3)4/h4-5H2,1-3H3;(H,2,3,4) |
InChI-Schlüssel |
QXRAWTPBRGLZQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1CC(C1)([N+](=O)[O-])[N+](=O)[O-].[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


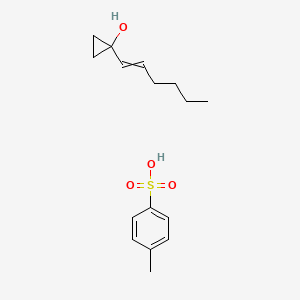
![1,1'-[Oxybis(methylene-4,1-phenylene)]di(ethan-1-one)](/img/structure/B15163510.png)
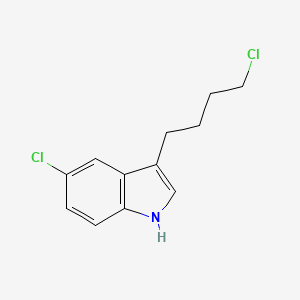
phenylsilane](/img/structure/B15163526.png)
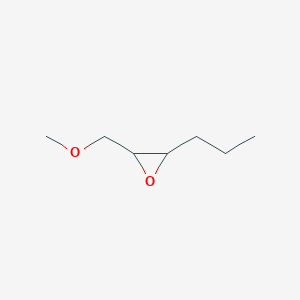
![2-[1-(Benzenesulfonyl)cyclohex-2-en-1-yl]ethan-1-ol](/img/structure/B15163533.png)
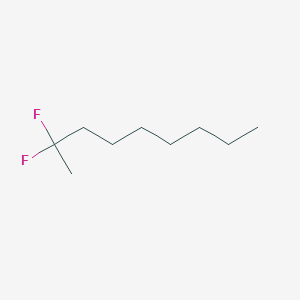
![5-Isoxazoleacetic acid, 3-[3-(aminoiminomethyl)phenyl]-5-[[[4-(aminoiminomethyl)phenyl]amino]carbonyl]-4,5-dihydro-, methyl ester](/img/structure/B15163545.png)
![4-[(4-Isocyanatophenyl)methyl]aniline](/img/structure/B15163552.png)
